1-butyl-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
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Overview
Description
1-butyl-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound belonging to the quinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoxaline core, a pyrrole ring, and a thiophene sulfonyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a cyclization reaction involving an appropriate precursor, such as an amino acid derivative or a nitrile.
Attachment of the Thiophene Sulfonyl Group: The thiophene sulfonyl group is attached through a sulfonylation reaction, where thiophene is treated with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-butyl-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene sulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the thiophene ring can be functionalized.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids or esters under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Functionalized thiophene derivatives.
Scientific Research Applications
1-butyl-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-butyl-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine depends on its specific application:
Biological Activity: It may act by inhibiting specific enzymes or interacting with DNA, thereby affecting cellular processes.
Electronic Properties: In materials science, its electronic properties are influenced by the conjugated system of the quinoxaline and thiophene rings, which can facilitate electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline
- 1-(thiophen-2-ylmethyl)-3-thiophen-2-ylsulfonyl-2-pyrrolo[3,2-b]quinoxalinamine
- 1-[2,3-bis(2-pyridinyl)-6-quinoxalinyl]-3-propylthiourea
Uniqueness
1-butyl-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is unique due to its specific combination of a quinoxaline core, a pyrrole ring, and a thiophene sulfonyl group. This combination imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-butyl-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c1-2-3-10-22-17(19)16(26(23,24)14-9-6-11-25-14)15-18(22)21-13-8-5-4-7-12(13)20-15/h4-9,11H,2-3,10,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZSSAOQPKVHMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CS4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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